Ethyl phenyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

ethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQUDDWATQWCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870664 | |

| Record name | (Ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | (Ethylsulphonyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

599-70-2, 72428-03-6 | |

| Record name | (Ethylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethylsulphonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, methyl(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072428036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl phenyl sulfone (C₈H₁₀O₂S), a versatile sulfonyl compound with significant applications in organic synthesis and pharmaceutical development.[1][2][3] This document delves into the core aspects of its molecular architecture, the nature of its chemical bonds, and its characteristic reactivity, offering field-proven insights for professionals in drug discovery and chemical research.

Introduction to this compound: A Molecule of Synthetic Utility

This compound is a white crystalline solid at room temperature, characterized by the presence of a sulfonyl functional group (–SO₂–) bridging an ethyl and a phenyl group.[1][4] This structural motif imparts a unique combination of stability and reactivity, making it a valuable building block in the synthesis of more complex organic molecules, including pharmaceutically active compounds.[1][2][3] The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the molecule's polarity, reactivity, and spectroscopic properties. Its role as a stable yet activatable scaffold is of particular interest in the design of novel therapeutics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₂S | [1] |

| Molecular Weight | 170.23 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 35-40 °C | [5] |

| Boiling Point | 103 °C at 1 mmHg | [] |

| CAS Number | 599-70-2 | [1] |

Molecular Structure and Bonding: A Detailed Analysis

The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound are fundamental to understanding its chemical behavior. While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on analogous aryl alkyl sulfones provide a robust framework for delineating its molecular geometry.

Molecular Geometry

The central sulfur atom in the sulfonyl group is tetrahedrally coordinated, bonded to two oxygen atoms, the phenyl ring's ipso-carbon, and the methylene carbon of the ethyl group.

-

Sulfur-Oxygen (S=O) Bonds: These are strong, polar double bonds. X-ray diffraction studies on various sulfones show that the S=O bond distances typically range from 1.392 Å to 1.463 Å.[7]

-

Carbon-Sulfur (C-S) Bonds: The bond between the sulfur atom and the aromatic carbon (S-C_aryl) is generally shorter and stronger than the bond to the aliphatic carbon (S-C_alkyl) due to the sp² hybridization of the aromatic carbon and potential π-system interactions. In related sulfones, S-C bond distances are in the range of 1.743 Å to 1.790 Å, with S-C_alkyl bonds being slightly longer than S-C_aryl bonds.[7]

-

Bond Angles: The O=S=O bond angle is typically larger than the tetrahedral angle of 109.5°, generally falling between 116.7° and 120.6°.[7] The C-S-C bond angle is usually smaller than the ideal tetrahedral angle, ranging from 101.1° to 106.8°.[7]

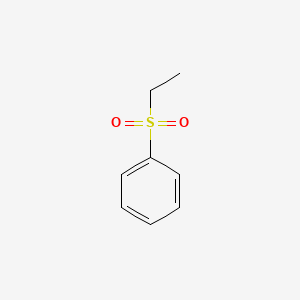

Figure 1: 2D representation of the molecular structure of this compound.

Electronic Effects and Bonding

The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has several important consequences for the molecule's properties:

-

Polarity: The S=O bonds are highly polarized, with a significant partial positive charge on the sulfur atom and partial negative charges on the oxygen atoms. This makes the sulfonyl group a good hydrogen bond acceptor.

-

Acidity of α-Hydrogens: The electron-withdrawing nature of the sulfonyl group increases the acidity of the hydrogen atoms on the adjacent carbon of the ethyl group (the α-hydrogens).[8][9][10][11] This facilitates the formation of a carbanion at this position, a key step in many of its synthetic applications.[8][9][10][11]

-

Aromatic Ring Deactivation: The sulfonyl group deactivates the attached phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the oxidation of the corresponding sulfide, ethyl phenyl sulfide.

References

- 1. Page loading... [guidechem.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Mthis compound and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 97 599-70-2 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. fiveable.me [fiveable.me]

- 9. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 10. byjus.com [byjus.com]

- 11. aichat.physics.ucla.edu [aichat.physics.ucla.edu]

Introduction to 5-Bromo-2-methoxybenzoic Acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methoxybenzoic Acid

This guide provides a comprehensive overview of the spectroscopic data for 5-bromo-2-methoxybenzoic acid (CAS Number: 2476-35-9).[1] It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to characterize this compound. This document delves into the principles and practical applications of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy for the unequivocal identification and structural elucidation of 5-bromo-2-methoxybenzoic acid.

5-Bromo-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a methoxy group, and a bromine atom on a benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Accurate and comprehensive spectroscopic analysis is paramount to confirm its identity, purity, and structure.

Physicochemical Properties:

| Property | Value |

| CAS Number | 2476-35-9 |

| Molecular Formula | C₈H₇BrO₃[1] |

| Molecular Weight | 231.04 g/mol [1] |

| Appearance | Solid |

| Melting Point | 157-159 °C |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-bromo-2-methoxybenzoic acid is characterized by absorptions corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and various vibrations of the aromatic ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching vibration, broad due to hydrogen bonding. |

| 1710-1680 | C=O (Carboxylic Acid) | Carbonyl stretching vibration. |

| 1600-1450 | C=C (Aromatic) | Aromatic ring stretching vibrations. |

| 1300-1200 | C-O (Ether & Carboxylic Acid) | Asymmetric stretching vibrations. |

| 1100-1000 | C-O (Ether & Carboxylic Acid) | Symmetric stretching vibrations. |

| 850-750 | C-H (Aromatic) | Out-of-plane bending vibrations, indicative of substitution pattern. |

| 700-600 | C-Br | Carbon-bromine stretching vibration. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Preparation: Place a small amount of solid 5-bromo-2-methoxybenzoic acid onto the center of the ATR crystal.

-

Sample Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-bromo-2-methoxybenzoic acid is predicted to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Doublet of doublets | 1H | Ar-H |

| ~7.4 | Doublet | 1H | Ar-H |

| ~6.9 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Caption: Predicted ¹H NMR assignments for 5-bromo-2-methoxybenzoic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~158 | C-OCH₃ |

| ~135 | C-H (Aromatic) |

| ~133 | C-H (Aromatic) |

| ~120 | C-COOH |

| ~118 | C-Br |

| ~115 | C-H (Aromatic) |

| ~56 | -OCH₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-bromo-2-methoxybenzoic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[2]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz instrument would include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-bromo-2-methoxybenzoic acid, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[3]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion ([M]⁺): m/z 230 and 232 (due to ⁷⁹Br and ⁸¹Br isotopes).

-

Loss of -OH: [M - 17]⁺ at m/z 213 and 215.

-

Loss of -OCH₃: [M - 31]⁺ at m/z 199 and 201.

-

Loss of -COOH: [M - 45]⁺ at m/z 185 and 187.

-

Loss of Br: [M - 79/81]⁺ at m/z 151.

Caption: Predicted major fragmentation pathways for 5-bromo-2-methoxybenzoic acid in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Sample Preparation: Dissolve a small amount (~1 mg) of 5-bromo-2-methoxybenzoic acid in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 100 µg/mL.[3]

-

GC-MS System and Conditions:

-

Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.[3]

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.[3]

-

-

Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS. The resulting total ion chromatogram (TIC) will show a peak corresponding to 5-bromo-2-methoxybenzoic acid. The mass spectrum of this peak can then be extracted and analyzed.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 5-bromo-2-methoxybenzoic acid typically exhibit characteristic absorption bands in the UV region. The positions and intensities of these bands are influenced by the substituents on the aromatic ring.

Expected UV-Vis Absorption Maxima (in Ethanol):

-

π → π* transitions: Two main absorption bands are expected, similar to other substituted benzoic acids. One strong band is anticipated around 230-250 nm and a weaker, broader band at longer wavelengths, likely around 280-300 nm. The exact positions will be influenced by the electronic effects of the bromo and methoxy groups.

Experimental Protocol: UV-Vis Spectroscopy

Methodology:

-

Sample Preparation: Prepare a stock solution of 5-bromo-2-methoxybenzoic acid in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

Serial Dilution: Perform serial dilutions of the stock solution to obtain a series of standards with concentrations that will fall within the linear range of the spectrophotometer (typically resulting in absorbances between 0.1 and 1.0).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill both the reference and sample cuvettes with the solvent (e.g., ethanol) to record a baseline correction.

-

Data Acquisition: Empty the sample cuvette and fill it with the most dilute standard solution. Record the absorption spectrum over a range of 200-400 nm. Repeat for all standard solutions.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). A plot of absorbance versus concentration (Beer's Law plot) can be used to determine the molar absorptivity (ε).

Summary and Conclusion

The combination of IR, NMR, MS, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the characterization of 5-bromo-2-methoxybenzoic acid. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of its molecular structure and purity. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers working with this important chemical compound.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Aryl Sulfone Compounds

Introduction: The Unassuming Power of the Sulfonyl Bridge

Within the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable capacity to interact with diverse biological targets and yield therapeutic agents across a spectrum of diseases. The aryl sulfone moiety (Ar-SO₂-Ar' or Ar-SO₂-R), a deceptively simple bridge of a hexavalent sulfur atom flanked by two oxygen atoms and at least one aromatic ring, stands as a testament to this principle. Its journey from an early 20th-century antibacterial breakthrough to a cornerstone in modern oncology and beyond is a compelling narrative of chemical ingenuity and evolving biological understanding. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery and history of aryl sulfone compounds. We will delve into the seminal discoveries that launched this class of compounds into prominence, trace the evolution of their synthetic chemistry, dissect their diverse mechanisms of action, and highlight their contemporary applications in medicine. This guide eschews a rigid template, instead opting for a narrative that mirrors the organic and often serendipitous nature of scientific discovery itself.

A Historical Odyssey: From Dyes to Drugs

The story of aryl sulfones in medicine is inextricably linked to the dawn of chemotherapy. The early 20th century was a period of intense investigation into the therapeutic potential of synthetic dyes, a field pioneered by Paul Ehrlich's concept of the "magic bullet."

The Dawn of the Sulfa Era: The Prontosil Revolution

The first major breakthrough arrived in the 1930s at the Bayer Laboratories of IG Farben in Germany. A research team led by Gerhard Domagk was systematically screening synthetic dyes for antibacterial activity. In 1932, they discovered that a red azo dye named Prontosil rubrum exhibited remarkable efficacy against streptococcal infections in mice.[1][2] This discovery was of immense importance, as bacterial infections were a leading cause of death at the time.[3] Domagk's own daughter was reportedly one of the first to be successfully treated with Prontosil for a severe streptococcal infection.[3][4] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[5]

However, the scientific community soon discovered that Prontosil itself was not the active agent. In 1935, researchers at the Pasteur Institute in France, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that Prontosil is metabolized in the body to the simpler, colorless compound, sulfanilamide.[2] This revelation was a pivotal moment, as sulfanilamide was an off-patent compound, allowing for its widespread and cost-effective production.[3] This marked the true beginning of the "sulfa drug" era, which revolutionized the treatment of bacterial diseases before the widespread availability of penicillin.[6]

Dapsone: A Tale of Rediscovery and a Lifeline for Leprosy Patients

While the world was captivated by the sulfa drugs, another critical aryl sulfone had been synthesized much earlier. Dapsone (4,4'-diaminodiphenyl sulfone) was first synthesized in 1908 by the German chemists Fromm and Wittmann.[7][8] However, its therapeutic potential remained unrecognized for decades. It wasn't until the late 1930s, spurred by the success of the sulfonamides, that the antibacterial properties of dapsone were investigated.[7][8]

In the 1940s, dapsone emerged as a groundbreaking treatment for leprosy (Hansen's disease), a chronic and debilitating infectious disease caused by Mycobacterium leprae.[9][10] For many years, dapsone was the cornerstone of leprosy treatment and remains a key component of the multidrug therapy (MDT) recommended by the World Health Organization today.[9][10] The story of dapsone exemplifies a common theme in drug discovery: the rediscovery and repurposing of existing compounds for new therapeutic applications.

The following diagram illustrates the key historical milestones in the discovery of early aryl sulfone drugs.

Caption: Key historical milestones in the discovery of early aryl sulfone drugs.

Evolving Synthetic Strategies: From Classical Reactions to Modern Catalysis

The synthetic chemistry of aryl sulfones has evolved significantly from the early, often harsh, methods to the sophisticated and highly selective catalytic reactions of today.

Classical Synthetic Routes

Historically, the synthesis of diaryl sulfones relied on methods such as the oxidation of diaryl sulfides or the Friedel-Crafts sulfonylation of aromatic compounds with sulfonyl chlorides or sulfonic acids. While effective, these methods often required harsh conditions, such as the use of strong acids and high temperatures, and had limitations in terms of functional group tolerance.[11]

The Ullmann condensation , a copper-catalyzed reaction, also provided a route to diaryl ethers, thioethers, and by extension, a pathway to diaryl sulfones through subsequent oxidation.[12][13] However, traditional Ullmann reactions often required stoichiometric amounts of copper and high reaction temperatures.[12]

Modern Synthetic Methodologies

The advent of modern organometallic chemistry has revolutionized the synthesis of aryl sulfones, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance. Palladium- and copper-catalyzed cross-coupling reactions have become particularly prominent.[9][14]

Recent advances have focused on the development of catalytic systems that enable the efficient construction of the C-SO₂ bond. These include:

-

Suzuki-type coupling reactions: The coupling of arylboronic acids with sulfonyl chlorides or other sulfonylating agents.

-

Coupling with SO₂ surrogates: The use of stable, easy-to-handle sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex), in multicomponent reactions.[14]

-

C-H activation/sulfonylation: The direct functionalization of C-H bonds with a sulfonyl group, offering a highly atom-economical approach.

The following diagram provides a conceptual overview of the evolution of synthetic strategies for aryl sulfones.

Caption: Conceptual overview of the evolution of synthetic strategies for aryl sulfones.

Diverse Mechanisms of Action: Beyond Antibacterial Activity

The therapeutic utility of aryl sulfone compounds extends far beyond their initial application as antibacterial agents. This versatility stems from the ability of the sulfonyl group and the surrounding aryl moieties to engage in a variety of interactions with biological macromolecules.

Inhibition of Folate Synthesis: The Classic Antibacterial Mechanism

The antibacterial action of sulfonamides, including the active metabolite of Prontosil, sulfanilamide, and dapsone, is a classic example of antimetabolite activity. These compounds are structural analogues of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[15][16] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), they block the bacterial folate synthesis pathway.[15] Since humans obtain folic acid from their diet and do not possess the DHPS enzyme, these drugs exhibit selective toxicity towards bacteria.[16]

The following diagram illustrates the inhibition of the bacterial folate synthesis pathway by sulfonamides.

Caption: Mechanism of action of antibacterial sulfonamides via inhibition of folate synthesis.

A Spectrum of Non-Antibacterial Mechanisms

In recent decades, the aryl sulfone scaffold has been incorporated into a wide array of drugs with diverse, non-antibacterial mechanisms of action. These include:

-

Anti-inflammatory Effects: Dapsone, in addition to its antibacterial properties, exhibits anti-inflammatory and immunomodulatory effects, making it useful in the treatment of various dermatological conditions.[17] While the exact mechanisms are not fully elucidated, they are thought to involve interference with neutrophil function and oxidative pathways.

-

Enzyme Inhibition: The rigid and polar nature of the sulfone group makes it an effective pharmacophore for interacting with the active sites of various enzymes. Aryl sulfones have been developed as inhibitors of cyclooxygenase (COX) enzymes, with some compounds showing potent anti-inflammatory and analgesic properties.[18]

-

Anticancer Activity: The aryl sulfone motif is present in a number of anticancer agents.[7][8][11][19] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the disruption of microtubule dynamics.[3] For example, some heteroaryl styryl sulfone derivatives have been shown to induce cell-cycle arrest and apoptosis in cancer cells.[8]

-

Targeting Hypoxia-Inducible Factor 2α (HIF-2α): A recent and significant development is the approval of Belzutifan (Welireg) , an aryl sulfone derivative that acts as a selective inhibitor of HIF-2α.[1][2][5][20][21] In certain cancers, such as those associated with von Hippel-Lindau (VHL) disease, the VHL protein is dysfunctional, leading to the accumulation of HIF-2α.[2] HIF-2α is a transcription factor that promotes tumor growth, proliferation, and angiogenesis.[1] Belzutifan binds to HIF-2α, preventing it from forming a transcriptional complex with HIF-1β, thereby blocking the expression of its target genes and inhibiting tumor growth.[1][2]

The following diagram illustrates the mechanism of action of Belzutifan in inhibiting the HIF-2α signaling pathway.

References

- 1. welireghcp.com [welireghcp.com]

- 2. youtube.com [youtube.com]

- 3. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women’s Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Process for the synthesis of dapsone and its intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 5. Mechanism of Action for WELIREG® (belzutifan) | von Hippel-Lindau Disease [welireghcp.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Heteroaromatic Arylsulfonylimidazolones as Anticancer Agent -Proceedings of the PSK Conference | Korea Science [koreascience.kr]

- 8. Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. Heterocyclic sulfoxide and sulfone inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2016016321A1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. EP3180307B1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]

- 18. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. welireghcp.com [welireghcp.com]

- 21. reference.medscape.com [reference.medscape.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl phenyl sulfone is a versatile chemical compound integral to advancements in pharmaceuticals, polymer chemistry, and organic synthesis.[1][2] Its utility as a chemical intermediate and a modifier in high-performance materials underscores the critical need for a comprehensive understanding of its thermal behavior.[1] This guide provides an in-depth analysis of the thermal stability and decomposition pathways of this compound, offering a foundational resource for ensuring its safe handling, optimizing manufacturing processes, and predicting its performance under thermal stress.

Core Physicochemical and Stability Profile

This compound (CAS No. 599-70-2) is an off-white, solid crystalline powder with a molecular formula of C₈H₁₀O₂S and a molecular weight of 170.23.[2][3][4] It is characterized by a melting point range of 39-43°C.[3] Safety data sheets indicate that the compound is stable under normal conditions and should be stored at ambient or refrigerated (0-8°C) temperatures.[1][3] Incompatible materials and strong oxidants are noted as conditions to avoid.[3][5] While specific thermal decomposition temperatures are not always detailed in safety data, the hazardous decomposition products are identified as carbon monoxide, carbon dioxide, and oxides of sulfur.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 599-70-2 | [1][3][4] |

| Molecular Formula | C₈H₁₀O₂S | [1][3][6] |

| Molecular Weight | 170.23 g/mol | [1][4][6] |

| Appearance | Off-white to light yellow crystalline powder | [2][3] |

| Melting Point | 35-43 °C | [3][4] |

| Flash Point | 110 °C (closed cup) | [4] |

Thermal Analysis: Methodologies and Expected Outcomes

The thermal stability of this compound is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical data on mass loss and thermal transitions as a function of temperature.

2.1. Thermogravimetric Analysis (TGA)

2.2. Differential Scanning Calorimetry (DSC)

DSC analysis identifies the melting point and any exothermic or endothermic events associated with decomposition. The initial endothermic peak for this compound corresponds to its melting point. At higher temperatures, exothermic peaks would signify the energy released during decomposition.

Decomposition Pathways and Mechanistic Insights

The thermal degradation of sulfone-containing compounds is a complex process. Studies on aromatic poly(ether sulfones) indicate that decomposition occurs at temperatures ranging from 370 to 650°C.[7] The primary mechanisms involve the cleavage of chemical bonds within the molecule.

The decomposition of the diphenyl sulfone bridge in these polymers, which is structurally related to this compound, occurs at temperatures above 450°C with the elimination of sulfur dioxide (SO₂).[7] This process leads to the formation of products containing biphenyl units.[7] At higher temperatures (around 600°C), pyrolysis can lead to the formation of SO₂, benzene, toluene, and other aromatic compounds.[7]

Based on these related studies, a plausible decomposition pathway for this compound would involve the initial cleavage of the carbon-sulfur bonds, followed by the breakdown of the resulting radical species.

Caption: Simplified proposed decomposition pathway for this compound.

Standardized Experimental Protocols

To ensure the acquisition of reliable and comparable data, the following standardized protocols for TGA and DSC are recommended.

4.1. TGA Experimental Protocol

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a suitable TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20–50 mL/min to establish an inert atmosphere.

-

Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 700°C at a heating rate of 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

4.2. DSC Experimental Protocol

-

Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20–50 mL/min.

-

Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to a temperature above the expected decomposition range (e.g., 450°C) at a heating rate of 10°C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Identify the melting endotherm and any exothermic events corresponding to decomposition.

Caption: General workflow for thermal analysis experiments.

Influencing Factors on Thermal Stability

Several factors can impact the thermal stability of this compound:

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures and follows different reaction pathways compared to pyrolysis in an inert atmosphere.

-

Heating Rate: In dynamic TGA and DSC experiments, higher heating rates can shift the observed decomposition temperatures to higher values.

-

Impurities: The presence of catalytic impurities, such as metals or acidic/basic residues, can lower the decomposition temperature.

Conclusion for the Field

A thorough understanding of the thermal stability and decomposition of this compound is essential for its safe and effective application in research and industry. While specific experimental data for the pure compound is limited in the public domain, analysis of related sulfone polymers provides valuable insights into its likely thermal behavior. The decomposition is expected to initiate at elevated temperatures, proceeding through the cleavage of C-S bonds and resulting in the evolution of sulfur dioxide and various organic fragments. The application of standardized TGA and DSC protocols is paramount for generating the precise data needed for process safety management, reaction optimization, and the development of stable formulations in the pharmaceutical and materials science sectors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 97 599-70-2 [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. calpaclab.com [calpaclab.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl Phenyl Sulfone in Organic Solvents

Physicochemical Properties of Ethyl Phenyl Sulfone

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its solubility. This compound is a white to light yellow crystalline solid with the following key characteristics:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂S | [1] |

| Molecular Weight | 170.23 g/mol | [2][3] |

| Melting Point | 35-43 °C | [3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Water Solubility | Sparingly soluble/Insoluble | [1] |

| Topological Polar Surface Area (TPSA) | 42.5 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [5] |

The molecular structure of this compound, featuring a polar sulfonyl group (SO₂) flanked by a nonpolar phenyl ring and an ethyl group, results in a molecule with moderate polarity. The sulfonyl group, with its two oxygen atoms, can act as a hydrogen bond acceptor, which enhances its interaction with protic solvents.[1][2] However, the absence of hydrogen bond donors limits its ability to self-associate via hydrogen bonding.[5]

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is governed by the intermolecular forces between the solute and solvent molecules. Key factors include:

-

Polarity: Solvents with a polarity similar to that of this compound are likely to be effective at dissolving it. The sulfonyl group imparts significant polarity to the molecule.

-

Hydrogen Bonding: The oxygen atoms of the sulfonyl group can accept hydrogen bonds from protic solvents like alcohols. This interaction can significantly enhance solubility.

-

Dispersion Forces: The phenyl and ethyl groups contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.

Based on these principles, a qualitative prediction of solubility in various organic solvents can be made.

Expected Solubility Profile of this compound

While precise quantitative data is not available, the following table provides an expected qualitative solubility profile for this compound in a range of common organic solvents, categorized by their polarity. This is based on the solubility of structurally similar compounds, such as 4,4′-dihydroxydiphenyl sulfone, which exhibits higher solubility in more polar solvents like acetone and acetonitrile.

| Solvent | Polarity (Relative) | Expected Qualitative Solubility | Rationale |

| Hexane | 0.009 | Low | Primarily dispersion forces; significant polarity mismatch. |

| Toluene | 0.099 | Moderate | Aromatic ring interaction may slightly enhance solubility. |

| Diethyl Ether | 0.117 | Moderate | Moderate polarity; ether oxygen can interact with the sulfone group. |

| Ethyl Acetate | 0.228 | Good | Good polarity match; ester group can interact with the sulfone. |

| Acetone | 0.355 | High | High polarity and ability to accept hydrogen bonds. |

| Acetonitrile | 0.460 | High | High polarity. |

| Ethanol | 0.654 | High | Protic solvent, can hydrogen bond with the sulfonyl group's oxygen atoms. |

| Methanol | 0.762 | High | Protic solvent with strong hydrogen bonding capability. |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High | Highly polar aprotic solvent; structurally similar to the sulfone group. |

| Dimethylformamide (DMF) | 0.386 | Very High | Highly polar aprotic solvent. |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, empirical determination is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[6][7][8]

Rationale for the Gravimetric Method

The gravimetric method is based on the direct measurement of the mass of the solute that dissolves in a known mass or volume of a solvent to form a saturated solution at a specific temperature.[8][9] Its advantages include:

-

Accuracy: It provides a direct and accurate measurement of solubility.

-

Simplicity: The procedure is relatively easy to perform with standard laboratory equipment.[9]

-

Versatility: It can be applied to a wide range of solute-solvent systems.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound via the gravimetric method.

Step-by-Step Protocol

-

Temperature Control: Accurately control the temperature of a water bath or heating mantle to the desired experimental temperature.

-

Sample Preparation: Place a known volume (e.g., 10 mL) of the selected organic solvent into a sealed vial or flask.

-

Addition of Solute: Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

-

Equilibration: Seal the container and place it in the temperature-controlled environment. Stir the mixture vigorously for an extended period (24-48 hours is recommended to ensure equilibrium is reached).

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle completely.

-

Sample Withdrawal: Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation or further dissolution.

-

Gravimetric Analysis:

-

Transfer the withdrawn sample to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is removed, dry the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

-

Calculation:

-

Let W₁ be the weight of the empty container.

-

Let W₂ be the weight of the container with the dried residue.

-

The mass of the dissolved this compound is (W₂ - W₁).

-

The solubility can then be expressed in various units, such as g/mL or mol/L.

-

Applications in Drug Development and Materials Science

The solubility of this compound is a critical parameter in its applications:

-

Pharmaceutical Synthesis: As an intermediate in the synthesis of pharmaceuticals, its solubility dictates the choice of reaction solvents and purification methods (e.g., crystallization).[2]

-

Polymer Chemistry: When used as a modifier in polymer formulations, its solubility in the polymerization medium is essential for achieving a homogeneous mixture and uniform material properties.[2]

-

Drug Discovery: The sulfone motif is present in numerous bioactive molecules.[10] Understanding the solubility of simple sulfones like this compound can provide valuable insights for the design of more complex drug candidates with appropriate pharmacokinetic profiles.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 599-70-2 [sigmaaldrich.com]

- 4. 599-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust One-Pot Synthesis of Ethyl Phenyl Sulfone from Primary Alcohols

Abstract: This application note provides a comprehensive guide for the efficient, one-pot synthesis of aryl sulfones, specifically ethyl phenyl sulfone, directly from primary alcohols. Alkyl aryl sulfones are crucial structural motifs in medicinal chemistry and versatile intermediates in organic synthesis.[1] Traditional multi-step methods often involve the isolation of reactive intermediates like alkyl halides. This protocol details a more streamlined and convergent approach where a primary alcohol is activated in situ and subsequently reacted with a sulfinate salt, obviating the need for intermediate purification. The methodology is distinguished by its operational simplicity, good to high yields, and broad applicability to various primary alcohols.

Introduction and Scientific Principle

The sulfone group (R-SO₂-R') is a cornerstone in the design of therapeutic agents and functional materials due to its metabolic stability and ability to engage in hydrogen bonding.[2] this compound serves as a representative model for this important class of compounds. The direct synthesis of such molecules from readily available and stable starting materials like primary alcohols is a significant goal in process chemistry, aligning with principles of atom and step economy.[1]

This protocol is based on a one-pot, two-step sequence that leverages the in-situ conversion of a primary alcohol into a more reactive electrophile, which is then trapped by a sulfinate nucleophile.

The core transformation involves:

-

In-Situ Activation of the Alcohol: The primary alcohol's hydroxyl group is a poor leaving group. It is converted in situ into an alkyl bromide using a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃). This is a variation of the Appel reaction, where the phosphine and a halogen source generate a phosphonium bromide intermediate, which activates the alcohol for nucleophilic attack by the bromide ion.

-

Nucleophilic Substitution: The resulting alkyl bromide is not isolated. Instead, a sodium arenesulfinate salt (in this case, sodium benzenesulfinate) and a phase-transfer catalyst are added directly to the reaction mixture. The sulfinate anion then displaces the bromide via an Sₙ2 reaction to form the target sulfone.[1][3]

The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom.[1] Reaction at the sulfur atom leads to the desired sulfone (S-alkylation), while reaction at the oxygen atom would yield a sulfinate ester (O-alkylation). The choice of solvent and reaction conditions can influence this selectivity, with polar aprotic solvents like THF favoring the formation of the thermodynamically more stable sulfone product.[1]

Reaction Workflow and Mechanism

The overall one-pot process can be visualized as a sequential activation and substitution pathway.

Figure 1: Workflow for the one-pot synthesis of aryl sulfones from primary alcohols.

Mechanistic Rationale: The key to this one-pot procedure is the efficient in-situ generation of an alkyl bromide from the corresponding alcohol. The triphenylphosphine reacts with NBS to form a bromophosphonium bromide species. The alcohol's oxygen atom then attacks the electrophilic phosphorus, and subsequent collapse of the intermediate, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, leads to the formation of the alkyl bromide.[1] The addition of tetrabutylammonium iodide (TBAI) as a catalyst facilitates the subsequent Sₙ2 reaction, likely by acting as a phase-transfer catalyst for the sodium benzenesulfinate salt.[1][3]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from ethanol and sodium benzenesulfinate.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich | Must be anhydrous. |

| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich | |

| N-Bromosuccinimide (NBS) | 99% | Sigma-Aldrich | Recrystallize if necessary. |

| Sodium benzenesulfinate | 98% | Sigma-Aldrich | |

| Tetrabutylammonium iodide (TBAI) | 98% | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Must be anhydrous. |

| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific | For extraction. |

| Saturated aq. NaHCO₃ | For workup. | ||

| Brine | For workup. | ||

| Anhydrous MgSO₄ or Na₂SO₄ | For drying. | ||

| Silica gel | 230-400 mesh | For column chromatography. |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add triphenylphosphine (2.88 g, 11.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous THF to the flask and cool the resulting solution to 0 °C in an ice bath.

-

Alcohol Activation: Slowly add N-bromosuccinimide (1.96 g, 11.0 mmol) to the stirred solution. A color change may be observed. Stir for 15 minutes at 0 °C.

-

Substrate Addition: Add anhydrous ethanol (0.46 g, 0.58 mL, 10.0 mmol) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.

-

Sulfinate Addition: To the same flask, now containing the in-situ generated ethyl bromide, add sodium benzenesulfinate (1.81 g, 11.0 mmol) and tetrabutylammonium iodide (0.37 g, 1.0 mmol).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 66 °C) under a nitrogen atmosphere. Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-16 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in 50 mL of diethyl ether. Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford pure this compound.

3.3. Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

NBS is a lachrymator and should be handled with care.

-

THF can form explosive peroxides; use from a freshly opened bottle or test for peroxides before use.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Scope of Application and Expected Results

While the protocol above is specific for this compound, this one-pot sulfonylation has proven effective for a variety of primary alcohols. The table below summarizes results adapted from the foundational literature to illustrate the method's versatility.[1]

| Entry | Primary Alcohol | Product | Yield (%) |

| 1 | Ethanol | This compound | ~85-90 (expected) |

| 2 | Benzyl alcohol | Benzyl phenyl sulfone | 92 |

| 3 | (E)-2-Dodecen-1-ol | (E)-2-Dodecenyl phenyl sulfone | 87 |

| 4 | 1-Dodecanol | Dodecyl phenyl sulfone | 45* |

| 5 | Furfuryl alcohol | Furfuryl phenyl sulfone | 83 |

*Note: The yield for non-activated saturated alcohols like 1-dodecanol is lower, and a significant amount of the intermediate alkyl bromide (53% in this case) may be recovered.[1] This suggests the activation step is efficient, but the subsequent substitution is slower for less reactive alkyl halides.

Expected Characterization for this compound:

-

Appearance: White solid.

-

Melting Point: 35-40 °C.[4]

-

¹H NMR (CDCl₃): δ ~7.9 (d, 2H), 7.6 (m, 3H), 3.1 (q, 2H), 1.2 (t, 3H).

-

¹³C NMR (CDCl₃): δ ~139.0, 133.5, 129.2, 127.9, 52.5, 7.5.

Conclusion

This application note details a convenient and efficient one-pot procedure for synthesizing aryl sulfones directly from primary alcohols. By activating the alcohol in situ with N-bromosuccinimide and triphenylphosphine, followed by nucleophilic substitution with a sodium arenesulfinate, the method avoids the isolation of potentially unstable alkyl halide intermediates.[1][3] This protocol is particularly effective for activated primary alcohols such as benzylic and allylic alcohols and provides a reliable pathway for the synthesis of this compound, a valuable building block in chemical and pharmaceutical research.

References

Application Note: Ethyl Phenyl Sulfone as a Versatile Reagent in Modern Organic Synthesis

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic applications of ethyl phenyl sulfone. We delve into the core reactivity of this reagent, focusing on the generation of α-sulfonyl carbanions for carbon-carbon bond formation. A comprehensive, field-proven protocol for the one-pot synthesis of α-methyl vinyl sulfones is presented, complete with mechanistic insights, data, and visual workflows. Furthermore, the role of the phenylsulfonyl moiety as a competent leaving group is discussed, linking the reagent's utility to broader synthetic strategies like olefination reactions.

Introduction: The Synthetic Potential of this compound

This compound (CAS 599-70-2) is a white crystalline solid that serves as a valuable and versatile building block in organic synthesis.[1][2] Its structure, featuring an ethyl group attached to a phenylsulfonyl moiety, provides a unique combination of stability and reactivity, making it an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3]

The synthetic utility of this compound is primarily derived from the strong electron-withdrawing nature of the sulfonyl group. This property significantly increases the acidity of the protons on the α-carbon (the methylene group), facilitating their removal by a strong base. The resulting α-sulfonyl carbanion is a powerful nucleophile, enabling the formation of new carbon-carbon bonds, which is a cornerstone of molecular construction in drug discovery and materials science.

This guide will explore the key applications of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols to empower chemists in their synthetic endeavors.

Core Application: α-Sulfonyl Carbanion Chemistry

The most prominent application of this compound involves its deprotonation to form a stabilized carbanion. The use of potent organolithium bases, such as n-butyllithium (n-BuLi), allows for sequential deprotonation, first forming a monoanion and subsequently a 1,1-dilithio dianion. This dianion is a highly reactive intermediate, poised for reaction with a variety of electrophiles.[4]

Figure 1: Stepwise deprotonation of this compound to generate mono- and dianionic species.

This reactivity forms the basis of a highly efficient one-pot synthesis of α-methyl vinyl sulfones, which are valuable Michael acceptors in their own right.[4][5] The strategy employs a Horner-Emmons-type reaction sequence where the sulfone dianion is first trapped with a phosphate electrophile before reacting with an aldehyde.[4]

Protocol 1: One-Pot Synthesis of α-Methyl Vinyl Sulfones

This protocol is adapted from the work of Lee et al. and describes a reliable method for converting various aldehydes into α-methyl vinyl sulfones using this compound as the starting material.[4] The entire sequence is performed in a single reaction vessel, enhancing operational efficiency.

A. Materials and Reagents:

-

This compound (97% or higher)

-

n-Butyllithium (2.5 M solution in hexanes)

-

Diethyl chlorophosphate

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

B. Experimental Workflow:

Figure 2: One-pot workflow for the synthesis of α-methyl vinyl sulfones.

C. Step-by-Step Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen/argon inlet, add this compound (1.0 equiv).

-

Add anhydrous THF via syringe and cool the resulting solution to 0°C in an ice bath.

-

Slowly add n-BuLi (2.0 equiv, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise significantly. The formation of the dianion is typically indicated by a color change.[4]

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add diethyl chlorophosphate (1.0 equiv) dropwise at 0°C.

-

Continue stirring at 0°C for an additional 30 minutes. At this stage, the intermediate sulfonyl phosphonate anion is generated in situ.[4]

-

Add the desired aldehyde (1.0 equiv) dropwise to the reaction mixture at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure α-methyl vinyl sulfone.

Data Presentation: Substrate Scope

The protocol is effective for a range of aromatic and aliphatic aldehydes, demonstrating its versatility.

| Entry | Aldehyde | Product | Yield (%)[4] |

| 1 | Benzaldehyde | 1-Phenyl-1-(phenylsulfonyl)prop-1-ene | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-(phenylsulfonyl)prop-1-ene | 81 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-(phenylsulfonyl)prop-1-ene | 83 |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-(phenylsulfonyl)prop-1-ene | 86 |

| 5 | Cinnamaldehyde | 1-(Phenylsulfonyl)-1,4-pentadien-3-ylbenzene | 75 |

| 6 | Hexanal | 1-(Phenylsulfonyl)oct-1-ene | 72 |

Table 1: Representative yields for the synthesis of α-methyl vinyl sulfones from this compound and various aldehydes.

The Phenylsulfonyl Moiety as a Leaving Group

Beyond its role in activating adjacent protons, the phenylsulfonyl group (PhSO₂) is an excellent leaving group due to the ability of the resulting phenylsulfinate anion to stabilize the negative charge through resonance.[6] This property is the cornerstone of many classical and modern synthetic transformations, most notably the Julia olefination and its variants.[6][7][8]

While this compound itself is not the direct precursor in the widely used Julia-Kocienski modification, the fundamental principle relies on the chemistry of sulfones.[7][8] A sulfone-stabilized carbanion adds to a carbonyl compound, and in a subsequent step, the sulfonyl group is eliminated to form a double bond.

Figure 3: The phenylsulfonyl group functioning as a leaving group in an elimination reaction.

This reactivity profile means that products derived from this compound can be further elaborated in synthetic sequences that leverage the expulsion of the sulfonyl moiety to introduce unsaturation. This dual functionality—first as a carbanion-stabilizing group and then as a leaving group—makes sulfone-based reagents like this compound powerful "chemical chameleons" in multistep synthesis.[6]

Safety and Handling

-

This compound: Appears as a white to light yellow crystalline powder.[1] May cause skin and eye irritation. Avoid inhalation and ingestion. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1]

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

-

Diethyl Chlorophosphate: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its primary utility stems from the facile generation of its α-sulfonyl dianion, which can be engaged in reliable carbon-carbon bond-forming reactions. The one-pot synthesis of α-methyl vinyl sulfones detailed herein provides an efficient and practical method for accessing valuable synthetic intermediates. Furthermore, the inherent ability of the phenylsulfonyl group to function as a stable leaving group opens avenues for subsequent transformations, underscoring the strategic value of incorporating this reagent in complex synthetic campaigns.

References

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Application Note: A Comprehensive Guide to the Analytical Quantification of Ethyl Phenyl Sulfone

Introduction

Ethyl phenyl sulfone (CAS: 599-70-2, Molecular Formula: C₈H₁₀O₂S) is a sulfonyl compound with significant applications in organic synthesis and materials science.[1] It serves as a key intermediate in the development of pharmaceuticals and as a modifier in high-performance polymers to enhance thermal stability and chemical resistance.[1] Given its role in these critical applications, the accurate and precise quantification of this compound is paramount for quality control, reaction monitoring, and stability testing.

This technical guide provides a detailed overview of robust analytical methodologies for the quantification of this compound. We will explore the principles and practical applications of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering step-by-step protocols tailored for researchers, scientists, and professionals in drug development and chemical industries. The methodologies are grounded in established analytical principles and adhere to international validation standards to ensure data integrity and reliability.[2][3]

Selecting the Appropriate Analytical Technique

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) is a versatile and widely accessible technique. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this compound, which possesses moderate polarity. Detection is typically achieved using a UV detector, as the phenyl group provides a strong chromophore. HPLC is ideal for routine quality control and for analyzing samples in aqueous or organic solutions.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, offering high sensitivity and specificity. As this compound is thermally stable and sufficiently volatile, it is amenable to GC analysis, which is often used to assess its purity.[4][5] The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, making it an excellent choice for trace-level detection and confirmation in complex matrices.[6][7]

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

This method describes a stability-indicating RP-HPLC procedure for the quantification of this compound, suitable for assay and purity testing.[8]

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being moderately nonpolar, will be retained on the column and then eluted by adjusting the mobile phase composition. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration, based on Beer-Lambert's law.[9]

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[10][11]

-

Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and ultrapure water.

-

Reference Standard: this compound, purity ≥97%.[12]

2. Chromatographic Conditions

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio can be optimized to achieve a suitable retention time (typically 3-10 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: ~220 nm or ~254 nm (A wavelength scan of the analyte should be performed to determine the optimal wavelength).

-

Injection Volume: 10 µL.

3. Preparation of Solutions

-

Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

4. Data Analysis and Quantification

-

Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should ideally be ≥0.999.

-

Inject the sample solution.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and is ideal for confirming the identity and quantity of this compound, especially at low levels or in complex mixtures.

Principle of the Method

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. Quantification can be performed in full scan mode or, for higher sensitivity, in Selected Ion Monitoring (SIM) mode, where only characteristic ions of the analyte are monitored.[13]

Experimental Protocol: GC-MS

1. Instrumentation and Materials

-

GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and interfaced with a mass spectrometer (e.g., a single quadrupole).

-

Column: A low-bleed, mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]

-

Reagents: High-purity solvents like ethyl acetate or dichloromethane for sample dissolution.

-

Carrier Gas: Helium, high purity (99.999%).

-

Reference Standard: this compound, purity ≥97%.[15]

2. GC-MS Conditions

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 50:1 ratio) or splitless, depending on the required sensitivity.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at 20°C/min.

-

Hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas Flow: 1.0 mL/min (constant flow mode).

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: m/z 50-300 for qualitative analysis and identification.

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for quantitative analysis (e.g., m/z 170 [M+], 141 [M-C₂H₅]+, 77 [C₆H₅]+). The specific ions should be confirmed by running a full scan spectrum of a standard.

-

3. Preparation of Solutions

-

Solvent: Ethyl acetate or another suitable volatile solvent.

-

Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.

-

Working Standard Solutions: Serially dilute the stock solution with ethyl acetate to prepare standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Solution: Dissolve the sample in ethyl acetate to a concentration within the calibration range.

4. Data Analysis and Quantification

-

Inject the standards to build a calibration curve using the peak area of a selected quantification ion.

-

Perform a linear regression analysis (r² ≥ 0.999).

-

Inject the sample.

-

Identify this compound by its retention time and the relative abundance of its characteristic ions.

-

Calculate the concentration using the calibration curve.

Method Validation Protocol

Any analytical method developed for quantification must be validated to demonstrate its fitness for the intended purpose.[16] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Key Validation Parameters

The core parameters for validating a quantitative analytical method are summarized below.[17]

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis (for HPLC-PDA), comparison with a blank matrix, and analysis of stressed samples. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |

| Accuracy | To measure the closeness of the test results to the true value, often assessed through recovery studies. | % Recovery typically within 98.0% - 102.0%. |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day/analyst/instrument) Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, temperature) are slightly varied. |

Table 1: Summary of Analytical Method Validation Parameters and Acceptance Criteria based on ICH Guidelines.[8][16]

Conclusion

This guide outlines robust and reliable HPLC-UV and GC-MS methods for the quantitative analysis of this compound. The RP-HPLC method offers a straightforward and accessible approach for routine analysis, while the GC-MS method provides superior sensitivity and specificity for confirmation and trace analysis. The choice of method should be guided by the specific analytical requirements, including sample matrix, desired sensitivity, and available resources. Regardless of the chosen technique, a thorough method validation following ICH guidelines is essential to ensure the generation of accurate, reliable, and defensible data in research and quality control environments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. This compound 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound >97.0%(GC) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Sulfone, methyl phenyl [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. HPLC analysis according to USP and Ph. EUR. | Analytics-Shop [analytics-shop.com]

- 10. HPLC Determination of Divinyl Sulfone on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. 乙基苯基砜 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. benchchem.com [benchchem.com]

- 15. calpaclab.com [calpaclab.com]